Quinizarin
Overview
Description
It is an orange or red-brown crystalline powder that is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl groups . Quinizarin is known for its strong absorption of visible light and luminescence properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Quinizarin can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride . Another method involves reacting a mixture of phthalic anhydride, p-chlorophenol, sulfuric acid, and boric acid or boric anhydride at elevated temperatures . The reaction conditions typically involve sulfuric acid containing 10-20% of free sulfur trioxide, with the weight ratio of p-chlorophenol to the total amount of sulfuric acid and sulfur trioxide being 1:1.5 to 4.0 .
Chemical Reactions Analysis
Quinizarin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Complex Formation: This compound forms complexes with metal ions, such as aluminum ions, which can alter its optical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various metal salts for complex formation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinizarin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in biological staining techniques due to its strong luminescence properties.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and optical materials
Mechanism of Action
The mechanism of action of quinizarin involves its ability to absorb visible light and exhibit strong luminescence. This property is due to its large conjugated aromatic system, which allows for efficient absorption and emission of light . This compound can also form complexes with metal ions, which can further enhance its optical properties .
Comparison with Similar Compounds
Quinizarin is part of a class of compounds known as hydroxyanthraquinones. Similar compounds include:
Alizarin: Another hydroxyanthraquinone with similar luminescence properties but different absorption spectra.
Purpurin: A hydroxyanthraquinone with additional hydroxyl groups, leading to different chemical and optical properties.
Anthraquinone: The parent compound from which this compound is derived, lacking the hydroxyl groups present in this compound.
This compound is unique due to its specific combination of hydroxyl groups and conjugated aromatic system, which gives it distinct optical and chemical properties .
Biological Activity
Quinizarin, also known as 1,4-dihydroxy-9,10-anthraquinone, is a naturally occurring anthraquinone derivative that has gained attention for its diverse biological activities. This article explores the antimicrobial, antioxidant, cytotoxic, and other significant biological properties of this compound, supported by various studies and findings.
Chemical Structure and Properties
This compound is characterized by its anthraquinone structure, which contributes to its biological activities. The compound exhibits a strong affinity for binding to various biological targets due to its planar structure and ability to undergo redox reactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses notable antimicrobial properties. A study reported that this compound inhibited the growth of Bacillus cereus and Klebsiella aerogenes, with minimum inhibitory concentrations (MIC) of 0.78 mg/ml and 1.5 mg/ml, respectively . This suggests its potential application in treating bacterial infections.
Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. In a DPPH free radical scavenging assay, it exhibited a maximum activity of 99.8% at a concentration of 200 µg/ml, with an IC50 value of 12.67 ± 0.41 µg/ml . This indicates that this compound can effectively neutralize free radicals, which are implicated in various oxidative stress-related diseases.
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated against several cancer cell lines. It showed significant cytotoxicity against HeLa (cervical) and MDA-MB-231 (breast) cancer cell lines, with IC50 values of 4.60 ± 0.26 µg/ml and 3.89 ± 0.15 µg/ml, respectively . These findings highlight this compound's potential as an anticancer agent.
Molecular docking studies have revealed that this compound interacts strongly with the anti-apoptotic Bcl-2 protein, exhibiting a binding affinity of -6.2 kcal/mol . This interaction may contribute to its cytotoxic effects by promoting apoptosis in cancer cells.
Effects on Insect Endocrine Systems
Research has shown that this compound affects the ecdysone 20-monooxygenase (E20M) system in the tobacco hornworm (Manduca sexta). It was found to be less inhibitory compared to synthesized derivatives but still demonstrated some effects on insect endocrine regulation . The study indicated that the structure-activity relationship among anthraquinones could influence their effectiveness in modulating insect development.
Table: Summary of Biological Activities of this compound
Properties
IUPAC Name |
1,4-dihydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIZVNYDFNHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044464 | |
Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-64-1 | |
Record name | Quinizarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydroxy-9,10-anthracenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIZARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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